

# Core Profile: Physicochemical and Spectroscopic Properties

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## Compound of Interest

Compound Name: *3-Bromo-6-methylquinoline*

Cat. No.: *B1602003*

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**3-Bromo-6-methylquinoline** is a substituted quinoline, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.<sup>[1]</sup> The strategic placement of a bromine atom at the 3-position and a methyl group at the 6-position provides distinct handles for synthetic manipulation and modulates the electronic properties of the heterocyclic system.

## Data Presentation: Physicochemical Characteristics

The fundamental properties of **3-Bromo-6-methylquinoline** are summarized below. This data is essential for reaction planning, purification, and material handling.

Property	Value	Source(s)
CAS Number	66438-78-6	[2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	[2][3]
Molecular Weight	222.08 g/mol	[2][3]
Appearance	Typically a solid	N/A
Purity	Commercially available at >97%	[2]
Storage	Store in a dry, sealed place	[2]

## Spectroscopic Profile: Elucidating the Structure

While a complete, publicly archived set of spectra for this specific molecule is not readily available, its spectroscopic signature can be reliably predicted based on its structure and data from closely related analogs such as 3-bromoquinoline and 6-methylquinoline.[4][5] The following table outlines the expected data, which is crucial for reaction monitoring and structural confirmation.

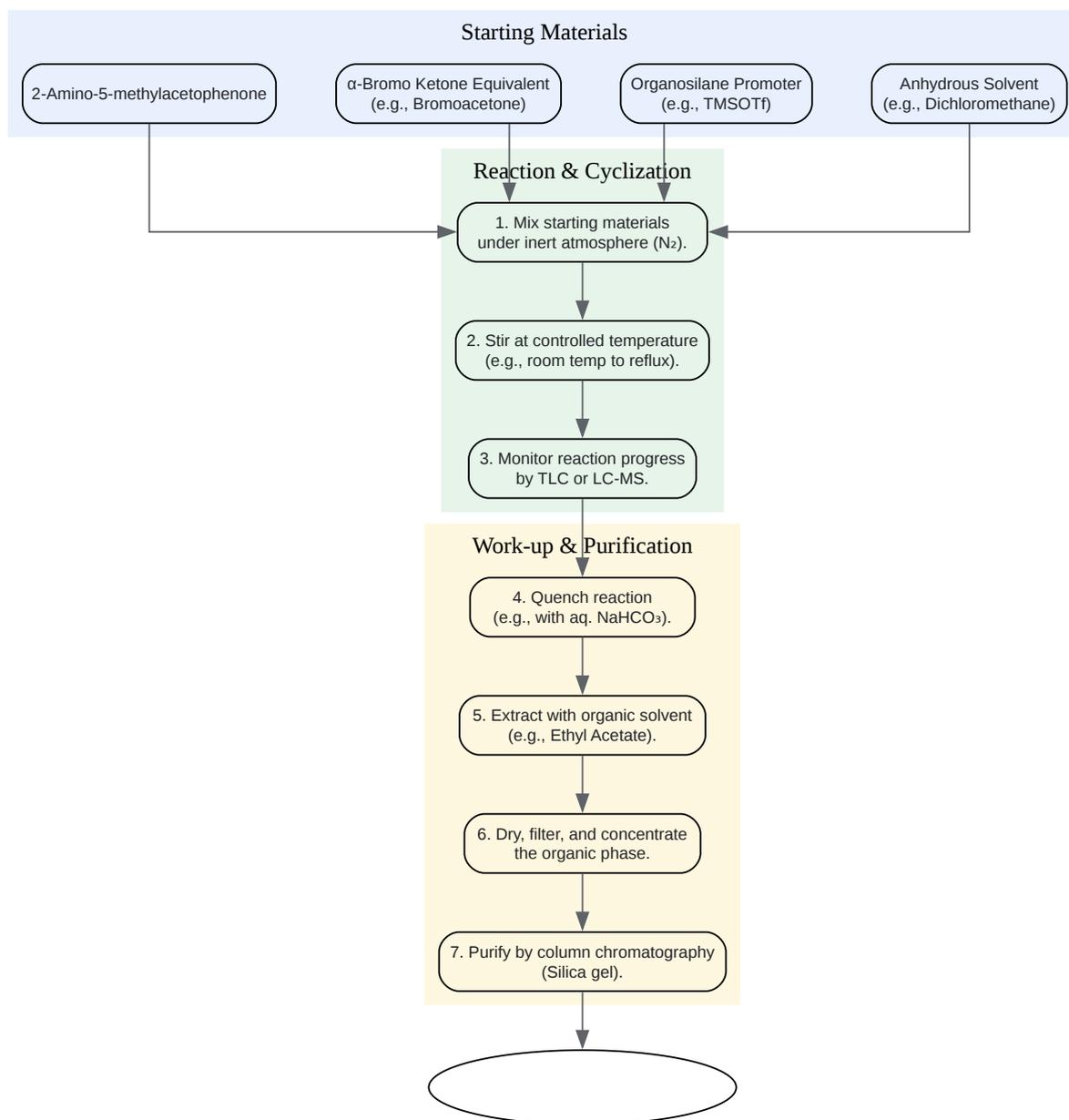
Technique	Expected Observations
<sup>1</sup> H NMR	- Aromatic Protons (5H): Multiple signals in the $\delta$ 7.5-9.0 ppm range. The protons at C2 and C4 will appear as distinct singlets or narrow doublets at the downfield end of this region. Protons on the benzo-ring (C5, C7, C8) will show characteristic coupling patterns. - Methyl Protons (3H): A sharp singlet around $\delta$ 2.5 ppm.
<sup>13</sup> C NMR	- Aromatic Carbons (9C): Signals expected in the $\delta$ 120-150 ppm region. The carbon bearing the bromine (C3) will be significantly shifted. - Methyl Carbon (1C): A signal expected around $\delta$ 21 ppm.
IR (Infrared)	- Aromatic C-H stretch: $\sim$ 3050-3100 $\text{cm}^{-1}$ - C=C and C=N stretches: Multiple bands in the 1500-1650 $\text{cm}^{-1}$ region, characteristic of the quinoline ring system. - C-Br stretch: Typically below 600 $\text{cm}^{-1}$
MS (Mass Spec)	- Molecular Ion ( $M^+$ ): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at $m/z$ 221 and 223.

## Synthesis Strategy: The Friedländer Annulation Approach

The construction of the quinoline scaffold has been a subject of extensive research, with numerous named reactions available to chemists.[6][7] For preparing 3-haloquinolines, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group, is particularly effective.[8] An organosilane-promoted variation offers a general and efficient route.[9][10]

The logical synthetic pathway to **3-Bromo-6-methylquinoline** involves the reaction of 2-amino-5-methylacetophenone with an  $\alpha$ -haloketone equivalent in the presence of an organosilane promoter. The organosilane activates the ketone and facilitates the cyclization cascade.[10]

## Experimental Workflow: Synthesis of 3-Bromo-6-methylquinoline



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Caption: Synthetic workflow for **3-Bromo-6-methylquinoline**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for 3-haloquinoline synthesis and should be adapted and optimized.[9][10]

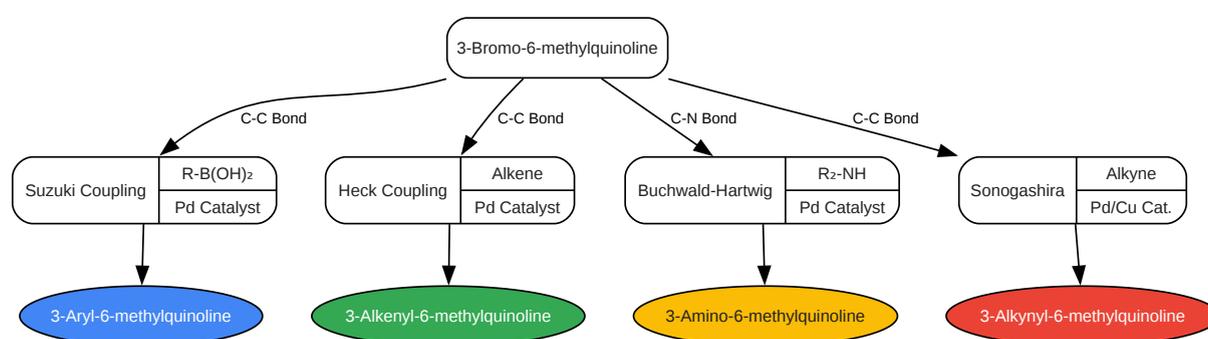
- **Vessel Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-5-methylacetophenone (1.0 eq).
- **Reagent Addition:** Dissolve the starting material in anhydrous dichloromethane. Add the  $\alpha$ -haloketone component (e.g., bromoacetone, 1.2 eq).
- **Promotion:** Add the organosilane promoter (e.g., trimethylsilyl trifluoromethanesulfonate,  $\text{Me}_3\text{SiOTf}$ , 3.0 eq) dropwise at 0 °C. Causality:  $\text{Me}_3\text{SiOTf}$  acts as a Lewis acid to activate the carbonyl groups and facilitates both the initial condensation and the subsequent cyclization/dehydration cascade, while retaining the bromine atom from the  $\alpha$ -haloketone.[10]
- **Reaction:** Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure **3-Bromo-6-methylquinoline**.

## Chemical Reactivity: A Versatile Synthetic Hub

The reactivity of **3-Bromo-6-methylquinoline** is dominated by the C-Br bond at the 3-position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, making it an exceptionally valuable intermediate for introducing molecular diversity. The presence of the bromine atom alters the electron distribution of the quinoline ring, and its position is crucial for accessing specific derivatives.[11]

Key transformations include:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl substituents.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating aminoquinoline derivatives.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.



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Caption: Key cross-coupling reactions of **3-Bromo-6-methylquinoline**.

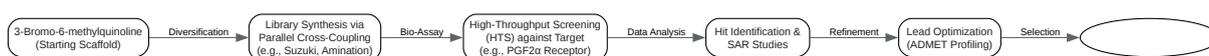
## Applications in Drug Discovery

The true value of **3-Bromo-6-methylquinoline** is realized in its application as a scaffold for biologically active molecules. The quinoline core is a well-established pharmacophore, and this specific substitution pattern has been explored for potent biological activity.

## Lead Candidate for Prostaglandin F<sub>2</sub> $\alpha$ (PGF<sub>2</sub> $\alpha$ ) Inhibitors

A significant application of this scaffold is in the development of inhibitors for Prostaglandin F<sub>2α</sub> (PGF<sub>2α</sub>).<sup>[12][13]</sup> PGF<sub>2α</sub> is a key signaling molecule involved in uterine contractions, and its inhibition is a therapeutic strategy for preventing preterm labor.<sup>[12]</sup> A Quantitative Structure-Activity Relationship (QSAR) study on 6-bromo-3-methylquinoline analogues identified key structural features for potent inhibition of the PGF<sub>2α</sub> receptor.<sup>[13]</sup> **3-Bromo-6-methylquinoline** serves as the foundational starting material for synthesizing libraries of these analogues through the cross-coupling reactions described previously.

## Drug Discovery and Development Workflow



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Caption: Drug discovery workflow utilizing **3-Bromo-6-methylquinoline**.

## Broader Therapeutic Potential

Beyond PGF<sub>2α</sub> inhibition, the quinoline scaffold is associated with a wide range of pharmacological activities. The introduction of bromine can enhance lipophilicity and binding interactions, potentially improving efficacy.<sup>[11]</sup> Based on activities of related compounds, derivatives of **3-Bromo-6-methylquinoline** warrant investigation in areas such as:

- Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms.<sup>[8][14]</sup>
- Antimicrobial Agents: The quinoline core is present in several classes of antibiotics.<sup>[8]</sup>
- Anti-inflammatory Agents: Quinoline derivatives have shown potential in modulating inflammatory pathways.<sup>[1]</sup>

## Safety and Handling

As with any laboratory chemical, proper handling of **3-Bromo-6-methylquinoline** is paramount. The following information is derived from supplier safety data and pertains to safe laboratory practices.

Hazard Category	GHS Information
Pictogram(s)	GHS07 (Harmful/Irritant)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[2][15] H315: Causes skin irritation.[2] H320: Causes eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][15] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][15]

- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**3-Bromo-6-methylquinoline** (CAS 66438-78-6) is more than just a chemical intermediate; it is a strategically designed building block for modern chemical synthesis and drug discovery. Its synthesis via robust methods like the Friedländer annulation, combined with the exceptional versatility of its C3-bromo substituent for cross-coupling chemistry, provides a reliable and efficient platform for creating diverse molecular libraries. Its demonstrated potential as a core scaffold for PGF2 $\alpha$  inhibitors underscores its importance for researchers and scientists dedicated to developing novel therapeutics. This guide provides the foundational knowledge

necessary to harness the full potential of this valuable compound in a research and development setting.

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